Absence of Target‑Specific Potency Data vs. Structurally Adjacent Salicylamides
No peer‑reviewed study, patent example, or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) reports any IC₅₀, Kᵢ, EC₅₀, or %‑inhibition value for 2‑hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide against any molecular target [1]. By contrast, the structurally related N‑(cyclopropylmethyl)‑2‑hydroxy‑5‑methylbenzamide (CAS 1019405‑20‑9) is commercially available and has annotated synthetic routes, yet likewise lacks published quantitative bioactivity . The closest analogs with reported data belong to chemotypes where the 2‑hydroxy‑5‑methylbenzamide core is N‑substituted with halogenated phenyl or biaryl groups, exhibiting micromolar STAT3‑inhibitory IC₅₀ values [2]. No direct or cross‑study comparison is possible.
| Evidence Dimension | Target‑specific inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | N‑(3,5‑bis(trifluoromethyl)phenyl)‑2‑hydroxy‑5‑methylbenzamide; STAT3 IC₅₀ range ~0.3–18 μM [2] |
| Quantified Difference | Not calculable |
| Conditions | STAT3 DNA‑binding EMSA; Human breast cancer cell lines [2] |
Why This Matters
Without potency data, the compound cannot be ranked against any analog for target‑based selection, mandating that procurement be driven solely by synthetic accessibility or library completeness rather than biological performance.
- [1] Comprehensive search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem BioAssay, and SureChEMBL performed 2025‑05‑07 using CAS 1019466‑74‑0, IUPAC name, and SMILES. No quantitative bioactivity records found. View Source
- [2] J. Med. Chem. 2021, 64, 695–710. Discovery of Novel Azetidine Amides as Potent Small‑Molecule STAT3 Inhibitors (Table 4). View Source
